![molecular formula C14H28N6O2 B14311870 N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide CAS No. 114491-72-4](/img/structure/B14311870.png)
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bis(dimethylamino)methylidene groups attached to a butanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide typically involves the reaction of dimethylamine with formaldehyde to form bis(dimethylamino)methane. This intermediate is then reacted with a suitable butanediamide precursor under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a strong, anhydrous acid to facilitate the formation of the bis(dimethylamino)methylidene groups .
Industrial Production Methods
Industrial production of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of complex amides and related compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bis(dimethylamino)methane: An aminal and ditertiary amine with similar structural features.
N,N,N’,N’-Tetramethylformamidinium chloride: Used in similar applications as a reagent in organic synthesis.
Eschenmoser’s salt: Another reagent with comparable uses in chemical reactions.
Uniqueness
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide is unique due to its specific structural configuration and the presence of two bis(dimethylamino)methylidene groups This gives it distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
114491-72-4 |
|---|---|
Fórmula molecular |
C14H28N6O2 |
Peso molecular |
312.41 g/mol |
Nombre IUPAC |
N,N'-bis[bis(dimethylamino)methylidene]butanediamide |
InChI |
InChI=1S/C14H28N6O2/c1-17(2)13(18(3)4)15-11(21)9-10-12(22)16-14(19(5)6)20(7)8/h9-10H2,1-8H3 |
Clave InChI |
AMRJJEABROMJMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NC(=O)CCC(=O)N=C(N(C)C)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


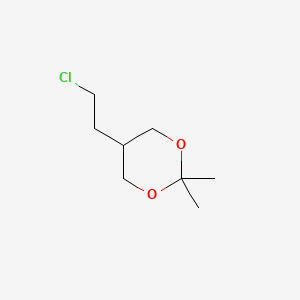
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
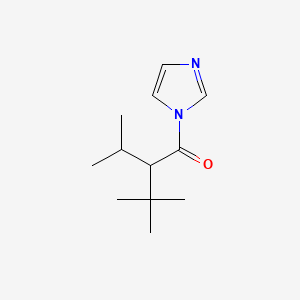
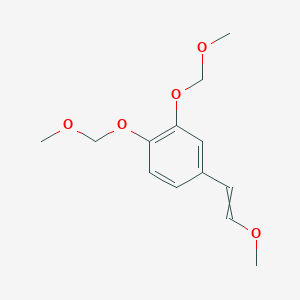
![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
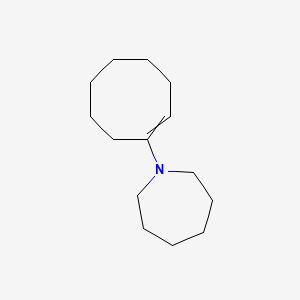
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
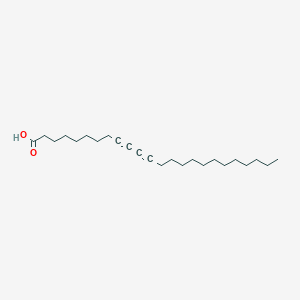
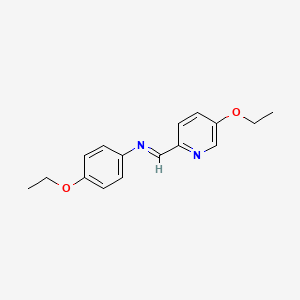
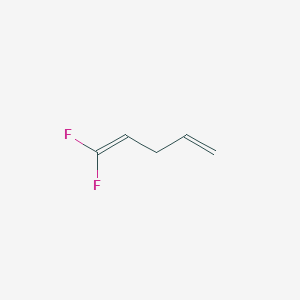

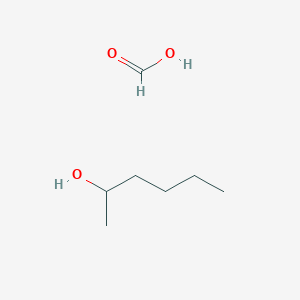
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
